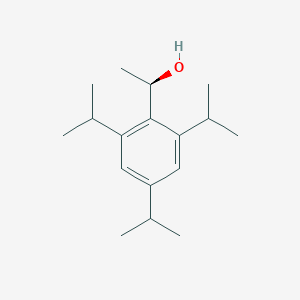

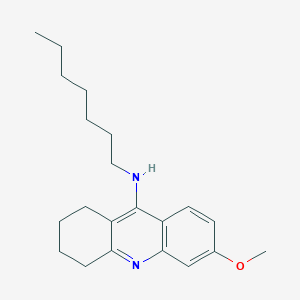

(R)-1-(2,4,6-Triisopropylphenyl)ethanol

説明

(R)-1-(2,4,6-Triisopropylphenyl)ethanol is a chiral compound used in various chemical syntheses. This compound's importance lies in its role as a pharmaceutical intermediate and its use in asymmetric catalysis.

Synthesis Analysis

Biocatalytic Preparation : A study by Chen et al. (2019) describes the efficient biocatalytic preparation of (R)-1-[4-(Trifluoromethyl)phenyl]ethanol, an analog of the target compound, using recombinant Escherichia coli cells. This method shows excellent enantioselectivity and high yield, demonstrating a scalable approach for the production of similar chiral alcohols (Chen et al., 2019).

Chemical Synthesis : The synthesis of related compounds, like 2-(4-Chlorophenyl)ethanol, has been achieved through esterification and reduction processes. These methods might be adaptable for synthesizing (R)-1-(2,4,6-Triisopropylphenyl)ethanol (Yang Lirong, 2007).

Molecular Structure Analysis

The molecular structure of closely related compounds has been analyzed using X-ray crystallography. For example, Toda et al. (1985) examined the structures of various molecular complexes involving hydroxy host systems and alcohols (Toda et al., 1985).

Chemical Reactions and Properties

Reactivity with Alcohols : Studies like those by Toda et al. (1985) reveal insights into the reactivity of similar compounds with alcohols, which could be extrapolated to understand the chemical reactions involving (R)-1-(2,4,6-Triisopropylphenyl)ethanol.

Hydroborating Agent : Research by Smith et al. (1993) on 2,4,6-Triisopropylphenylborane, a compound related to (R)-1-(2,4,6-Triisopropylphenyl)ethanol, highlights its use as a hydroborating agent and its subsequent conversion into alcohols (Smith et al., 1993).

Physical Properties Analysis

Physical properties of closely related compounds can be inferred from studies like those on the ethanol adducts of various organometallic compounds. For instance, Ng et al. (1989) analyzed the crystal structure of the ethanol adduct of N-triphenylstannyl-1,2-benzisothiazol-3(2H)-one 1,1-dioxide, providing insights into potential physical characteristics of (R)-1-(2,4,6-Triisopropylphenyl)ethanol (Ng et al., 1989).

Chemical Properties Analysis

The chemical properties of (R)-1-(2,4,6-Triisopropylphenyl)ethanol can be partially understood by studying the synthesis and properties of similar compounds. Sasaki et al. (2002) discuss the synthesis, structure, and redox properties of triarylpnictogens, which might share some chemical properties with the target compound (Sasaki et al., 2002).

科学的研究の応用

Biocatalytic Preparation : A study by Chen, Xia, Liu, and Wang (2019) reported an efficient biocatalytic process for producing optically pure (R)-1-[4-(Trifluoromethyl)phenyl]ethanol, an important pharmaceutical intermediate. They used recombinant Escherichia coli cells for asymmetric reduction with excellent enantioselectivity, highlighting the potential application in pharmaceuticals (Chen et al., 2019).

Synthesis for Pharmaceutical Intermediates : Ni, Zhang, and Sun (2012) described an efficient synthesis of (R)-2-Chloro-1-(3-chlorophenyl)ethanol, a key intermediate in the synthesis of beta-adrenoceptor receptor agonists. They used Candida ontarioensis cells for asymmetric reduction, achieving high yield and enantiomeric purity (Ni, Zhang, & Sun, 2012).

Chemoenzymatic Synthesis : Hara et al. (2013) explored the lipase-catalyzed asymmetric acylation in the chemoenzymatic synthesis of furan-based alcohols. This study demonstrates the utility of enzymatic methods in the synthesis of chiral alcohols, including derivatives of (R)-1-(2,4,6-Triisopropylphenyl)ethanol (Hara et al., 2013).

Oxidizing Properties : Oba, Okada, Nishiyama, Shimada, and Andō (2008) synthesized and characterized bis(2,4,6-triisopropylphenyl) tellurone, an effective oxidizing agent capable of converting alcohols into carbonyl compounds under mild conditions. This research contributes to understanding the chemical properties and potential applications of compounds related to (R)-1-(2,4,6-Triisopropylphenyl)ethanol (Oba et al., 2008).

Asymmetric Synthesis Using Microbial Cells : Hamada et al. (2001) achieved the asymmetric synthesis of (R)-2-chloro-1-(m-chlorophenyl)ethanol using an acetone powder of Geotrichum candidum, demonstrating a high yield and enantiomeric excess. This method provides an efficient approach for producing chiral intermediates for pharmaceuticals (Hamada et al., 2001).

作用機序

Target of Action

The primary target of ®-1-(2,4,6-Triisopropylphenyl)ethanol is the formation of active five-membered phosphane/borane frustrated Lewis pair ring systems .

Mode of Action

The compound interacts with its targets through a series of anti-Markovnikov and Markovnikov hydroboration reactions . The in situ generated compound dimerizes to give a specific product under kinetic control and a dimer pair under thermodynamic control .

Biochemical Pathways

The affected biochemical pathways involve the generation of a reactive five-membered frustrated P/B Lewis pair . This pair undergoes addition reactions to various organic π-reagents .

Result of Action

The result of the compound’s action is the formation of zwitterionic heteronorbornene or -norbornadiene type products, with the liberation of ethylene .

特性

IUPAC Name |

(1R)-1-[2,4,6-tri(propan-2-yl)phenyl]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H28O/c1-10(2)14-8-15(11(3)4)17(13(7)18)16(9-14)12(5)6/h8-13,18H,1-7H3/t13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYKPQIIFUMKNLF-CYBMUJFWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=C(C(=C1)C(C)C)C(C)O)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=C(C=C(C=C1C(C)C)C(C)C)C(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H28O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-1-(2,4,6-Triisopropylphenyl)ethanol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N,N,2,6-Tetramethyldinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine](/img/structure/B70410.png)

![3-[(2,6-dichlorophenyl)-(2-hydroxy-4-oxo-1H-1,8-naphthyridin-3-yl)methyl]-2-hydroxy-1H-1,8-naphthyridin-4-one](/img/structure/B70427.png)